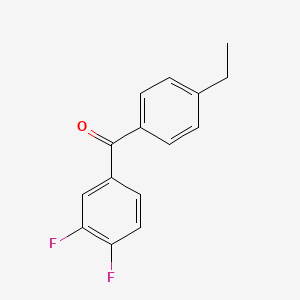

3,4-Difluoro-4'-ethylbenzophenone

Description

Contextualization within the Benzophenone (B1666685) Class

Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. This structure, consisting of two phenyl rings attached to a central carbonyl group, is a prevalent motif in both natural products and synthetic molecules. nih.govmq.edu.au Many naturally occurring benzophenones, found in higher plants and fungi, exhibit a wide range of biological activities, including antifungal, anti-HIV, antimicrobial, and antiviral properties. nih.gov In the realm of synthetic chemistry, the benzophenone framework serves as a versatile building block for a variety of functional materials and pharmacologically active agents. nih.gov The unique twisted conformation of the biaryl system in benzophenones has been identified as a crucial feature for their interaction with biological targets. mq.edu.au

Significance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine atoms into aromatic rings can dramatically alter the physicochemical properties of the parent molecule. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its introduction can influence a molecule's conformation, acidity (pKa), metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The strong carbon-fluorine bond enhances thermal and chemical stability. acs.org

From an electronic standpoint, fluorine's high electronegativity withdraws electron density from the aromatic ring, which can affect the molecule's reactivity. numberanalytics.com This can lead to a decrease in reactivity towards electrophilic substitution and an increase in reactivity towards nucleophilic substitution. numberanalytics.com The substitution of hydrogen with fluorine can also introduce new, favorable interactions with protein binding pockets, a strategy often employed in medicinal chemistry to enhance the potency and selectivity of drug candidates. mq.edu.auresearchgate.net

Overview of the 3,4-Difluoro-4'-ethylbenzophenone Structure within Fluorinated Benzophenones

This compound is a specific derivative within the broader class of fluorinated benzophenones. Its structure features a benzophenone core with two fluorine atoms substituted at the 3 and 4 positions of one phenyl ring and an ethyl group at the 4' position of the second phenyl ring. This particular arrangement of substituents gives rise to a unique combination of steric and electronic properties that can be leveraged in various chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAXVIMYHKRLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374257 | |

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-02-4 | |

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3,4 Difluoro 4 Ethylbenzophenone and Analogues

Fundamental Reaction Mechanisms

The presence of fluorine atoms and the benzophenone (B1666685) core in 3,4-Difluoro-4'-ethylbenzophenone dictates its participation in several fundamental reaction types. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions. The carbonyl group, on the other hand, is a key site for carbon-carbon bond formation.

Pathways of Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For ketones like this compound, the Grignard reaction is a classic and powerful method for creating tertiary alcohols, which can be precursors to other functional groups. The mechanism of the Grignard reaction with benzophenones has been a subject of detailed study, revealing a competition between polar (nucleophilic addition) and single-electron transfer (SET) pathways. acs.org

The generally accepted mechanism for the Grignard reaction involves the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone. umkc.eduumkc.eduyoutube.com This initial addition forms a magnesium alkoxide intermediate. Subsequent acidic workup then protonates the alkoxide to yield the corresponding tertiary alcohol. umkc.eduumkc.eduyoutube.com For this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to follow this pathway to form 1-(3,4-difluorophenyl)-1-(4-ethylphenyl)-1-ethanol.

However, for aromatic ketones like benzophenone, a radical-based mechanism involving single-electron transfer (SET) from the Grignard reagent to the ketone can also occur. acs.org This generates a ketyl radical anion and a radical cation from the Grignard reagent. The prevalence of the SET mechanism is influenced by factors such as the reduction potential of the ketone, the oxidation potential of the Grignard reagent, and the polarity of the solvent. acs.org Aromatic ketones, including benzophenone, are more prone to the SET pathway compared to aliphatic ketones. acs.org The presence of electron-withdrawing fluorine atoms in this compound could potentially influence the reduction potential of the ketone and thus the balance between the polar and SET pathways.

Beyond Grignard reagents, other carbon-carbon bond-forming reactions are relevant. The Friedel-Crafts reaction, for instance, is a fundamental method for the synthesis of benzophenone derivatives themselves. rsc.org Mechanistically, it involves the electrophilic acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

The following table summarizes the expected products from the Grignard reaction of a generic benzophenone, illustrating the formation of a new carbon-carbon bond.

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Benzophenone | Phenylmagnesium bromide | Triphenylmethoxymagnesium bromide | Triphenylmethanol |

Nucleophilic Aromatic Substitution Mechanistic Studies

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The two fluorine atoms on one of the phenyl rings of this compound make it a prime candidate for SNAr reactions. The mechanism of SNAr reactions is generally considered to proceed via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub

In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming the Meisenheimer complex. masterorganicchemistry.compressbooks.pub The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents, such as the carbonyl group of the benzophenone and the other fluorine atom. masterorganicchemistry.com The presence of these groups in an ortho or para position to the leaving group is crucial for effective stabilization. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Recent studies, however, have provided evidence for concerted SNAr mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single step, avoiding a discrete intermediate. nih.gov This is particularly considered for systems where the putative Meisenheimer complex would be of high energy. nih.gov The specific mechanism, stepwise or concerted, can be influenced by the nature of the nucleophile, the leaving group, the solvent, and the substituents on the aromatic ring. nih.govsemanticscholar.org For difluorinated aromatic compounds, the regioselectivity of the substitution is also an important mechanistic aspect to consider. researchgate.net

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

The table below shows examples of SNAr reactions on activated fluoroaromatic compounds, which serve as models for the reactivity of this compound.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Aniline | Ethanol, reflux | 2,4-Dinitrophenylaniline | masterorganicchemistry.com |

| 1,3-Difluorobenzene | Morpholine | Solvent variation | Regioselective substitution products | researchgate.net |

Photoreactivity and Photochemical Mechanisms

Benzophenones are well-known for their rich photochemistry, which is initiated by the absorption of UV light. This leads to the formation of electronically excited states that can undergo various chemical reactions. The specific substitution pattern of this compound is expected to modulate its photophysical and photochemical properties compared to the parent benzophenone.

Triplet Excited States and Intersystem Crossing in Benzophenones

Upon absorption of a photon, benzophenone is promoted to an excited singlet state (S₁). Due to efficient spin-orbit coupling, it rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). wikipedia.orgetnalabs.com This process, where the spin of the excited electron is reversed, is a key feature of benzophenone photochemistry, with a quantum yield for ISC close to unity. etnalabs.com The triplet state is a diradical and is responsible for most of the photochemical reactivity of benzophenones. etnalabs.com

The mechanism of intersystem crossing in benzophenone has been the subject of extensive investigation, with debates over whether it proceeds directly from S₁ to T₁ or via an intermediate higher-energy triplet state (S₁ → T₂ → T₁). acs.orgacs.org The lifetime of the triplet state is an important parameter that influences the efficiency of subsequent photochemical reactions. For benzophenone itself, the triplet lifetime can vary significantly depending on the solvent and temperature. etnalabs.com

The introduction of substituents on the benzophenone core can affect the energies of the singlet and triplet states and the rate of intersystem crossing. For example, the planarity of the molecule can influence the efficiency of ISC, as seen in the comparison between benzophenone and the more rigid fluorenone. rsc.org Fluorine substituents, being electron-withdrawing, and the ethyl group, being electron-donating, in this compound are expected to alter the electronic distribution and potentially the triplet state properties.

The following table provides typical triplet state lifetimes for benzophenone in different environments, highlighting the sensitivity of this parameter to the molecular surroundings.

| Compound | Solvent/Matrix | Triplet Lifetime (τ) | Reference |

|---|---|---|---|

| Benzophenone | Acetonitrile | ~6.5-16 ps (ISC time) | acs.org |

| Benzophenone | PMMA film (low temp) | milliseconds | etnalabs.com |

Photodecarboxylation Processes

Benzophenones are effective photosensitizers for a variety of reactions, including the photodecarboxylation of carboxylic acids. rsc.org In this process, the triplet excited state of the benzophenone abstracts a hydrogen atom from the carboxylic acid, leading to the formation of a ketyl radical and a carboxylic acid radical. rsc.org The latter then undergoes decarboxylation to produce a new radical, which can subsequently react to form a stable product.

The mechanism is believed to involve the formation of an exciplex between the triplet benzophenone and the carboxylic acid. rsc.org The rate of this reaction is dependent on the structure of the carboxylic acid. For a reaction involving this compound as a sensitizer, it would first be excited to its triplet state. This triplet would then interact with a carboxylic acid, such as one containing an ethyl group, initiating the decarboxylation cascade. The efficiency of this process can be quantified by the quantum yield of the reaction. For example, the photodecarboxylation of ketoprofen, a benzophenone derivative itself, proceeds with high quantum yield.

Mechanoluminescence and Photoreactivity Enhancement

Mechanoluminescence, also known as triboluminescence, is the emission of light from a material when it is subjected to mechanical stress such as grinding, crushing, or fracturing. wikipedia.orgsciencenotes.org This phenomenon in organic crystals is often associated with a piezoelectric effect in non-centrosymmetric crystal structures. nih.gov The mechanical stress creates charge separation, and the subsequent recombination of charges can lead to the excitation of molecules and light emission. wikipedia.org

While there is no direct report on the mechanoluminescence of this compound, the photoreactivity of some organic crystals is known to be enhanced by mechanical stress. For photoreactive materials, the crystal packing plays a crucial role in determining the outcome of a solid-state reaction. Mechanical stress can induce changes in the crystal lattice, potentially bringing reactive centers into closer proximity or into a more favorable orientation for reaction, thus enhancing photoreactivity. The study of mechanoluminescence and its connection to photoreactivity is an emerging field, and aromatic ketones with their known photochemical activity are interesting candidates for such investigations. The phenomenon is often linked to the material's crystal structure and whether it lacks a center of symmetry. youtube.com

Influence of Fluorine Atoms on Reaction Pathways

The introduction of fluorine atoms into an organic molecule, such as the benzophenone scaffold, can dramatically alter its electronic properties and bond strengths, thereby influencing the course of chemical reactions. In the case of this compound, the two fluorine atoms on one of the phenyl rings are expected to exert significant electronic effects, which in turn modify the mechanisms of its reactions, particularly those induced by heat.

The thermal decomposition of aromatic ketones like benzophenone and its derivatives is a complex process that can proceed through various radical and concerted pathways. The presence of fluorine atoms, as in this compound, introduces a new dimension to these mechanisms. While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related fluorinated and non-fluorinated aromatic compounds.

The high thermal stability of the carbon-fluorine (C-F) bond suggests that it is unlikely to be the initial site of bond cleavage (the "trigger bond") during thermal decomposition under typical pyrolysis conditions. Instead, other bonds within the molecule, such as the C-C bonds of the ethyl group or the bonds of the carbonyl group, are more likely to initiate the decomposition process.

Computational studies on the thermal decomposition of other organic molecules have shown that the presence of substituents can significantly alter the activation energies of different reaction pathways. For instance, a computational study on the thermal decomposition of dihydropyran derivatives revealed that methyl substituents decrease the activation free energy of the decomposition reactions. Although a different class of compounds, this highlights the principle that substituents play a crucial role in determining the kinetics of thermal decomposition.

In the context of this compound, the fluorine atoms, through their strong electron-withdrawing inductive effect, would polarize the aromatic ring, influencing the stability of potential radical or ionic intermediates that may form during decomposition. This polarization can affect the preferred sites of bond scission and the subsequent rearrangement or fragmentation pathways.

General observations from the pyrolysis of fluoropolymers indicate that decomposition can proceed via mechanisms such as dehydrofluorination where a fluorine atom and a hydrogen atom from adjacent carbons are eliminated to form a double bond and hydrogen fluoride (B91410) (HF). However, in an aromatic system like this compound, such a pathway is less probable due to the high energy required to disrupt the aromaticity. Instead, cleavage of the ethyl group or reactions involving the carbonyl group are more likely initial steps.

The table below presents a hypothetical comparison of activation energies for different potential initial decomposition steps in 4-ethylbenzophenone (B99735) versus this compound, based on general chemical principles. The electron-withdrawing fluorine atoms would be expected to strengthen the C-C bond of the ethyl group attached to the other ring and potentially slightly weaken the bonds within the fluorinated ring.

| Potential Initial Decomposition Step | Hypothetical Activation Energy (kJ/mol) in 4-Ethylbenzophenone | Hypothetical Activation Energy (kJ/mol) in this compound | Rationale for Difference |

| C-C bond cleavage in ethyl group | Lower | Higher | The electron-withdrawing fluorine atoms on the other ring have a minor stabilizing effect on the C-C bond of the ethyl group through long-range electronic effects. |

| Carbonyl group C-C bond cleavage | High | Slightly Higher | Fluorine substitution increases the overall stability of the aromatic system, making ring fragmentation less favorable. |

| C-F bond cleavage | Not applicable | Very High | The C-F bond is exceptionally strong and unlikely to be the initial point of cleavage. |

This table is illustrative and based on general chemical principles, not on direct experimental data for the specified compounds.

The "trigger bond" in a thermal decomposition reaction is the weakest bond that cleaves first, initiating a cascade of subsequent reactions. For this compound, the most probable trigger bonds are the C-C bond between the ethyl group and the phenyl ring, or the C-H bonds within the ethyl group. The strong C-F bonds are not expected to be the primary trigger bonds.

Once the initial bond cleavage occurs, a variety of radical species will be generated. The subsequent reactions of these radicals will determine the final product distribution. The presence of fluorine atoms on one of the aromatic rings will influence the stability and reactivity of any radical intermediates formed on that ring.

For instance, if the initial step is the cleavage of the ethyl group to form an ethyl radical and a 3,4-difluorobenzoyl radical, the subsequent fate of the 3,4-difluorobenzoyl radical will be influenced by the fluorine substituents. It might decarbonylate to form a 3,4-difluorophenyl radical, or it could participate in recombination or abstraction reactions.

Studies on the pyrolysis of polyimide foams derived from 3,3′,4,4′‐benzophenone tetracarboxylic dianhydride have shown that the decomposition products include CO2, CO, and various small organic molecules. researchgate.net While this is a polymeric system, it suggests that the benzophenone core can fragment to produce smaller molecules under thermal stress.

In the case of this compound, the expected pyrolysis products would likely include a mixture of fluorinated and non-fluorinated aromatic compounds, as well as smaller aliphatic fragments from the decomposition of the ethyl group. The product distribution would be highly dependent on the pyrolysis temperature and conditions.

The following table outlines a plausible, though hypothetical, product distribution from the pyrolysis of this compound at different temperature regimes, based on principles of thermal decomposition of aromatic compounds.

| Temperature Regime | Plausible Major Products | Plausible Minor Products | Rationale |

| Low Temperature (e.g., 400-500 °C) | 4-Ethylbenzophenone (from defluorination), Toluene, Benzene (B151609), 1,2-Difluorobenzene (B135520) | Biphenyl derivatives, Char | Initial C-C bond cleavage of the ethyl group is favored. Some defluorination may occur. |

| High Temperature (e.g., > 600 °C) | Benzene, Toluene, Fluorobenzene (B45895), Difluorobenzenes, CO, CO2 | Polycyclic Aromatic Hydrocarbons (PAHs), Fluorinated PAHs, Char | More extensive fragmentation of the aromatic rings and the carbonyl group occurs at higher temperatures. |

This table represents a hypothetical scenario based on the general principles of pyrolysis and is not derived from direct experimental data for this compound.

Advanced Spectroscopic Characterization and Elucidation of 3,4 Difluoro 4 Ethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environments of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). It provides critical information about the molecular framework, connectivity, and the electronic effects of substituents.

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR spectroscopy provides detailed information about the number and environment of hydrogen atoms in a molecule. In 3,4-Difluoro-4'-ethylbenzophenone, the ¹H NMR spectrum can be divided into two main regions: the aliphatic region for the ethyl group and the aromatic region for the two phenyl rings.

The ethyl group on the para-substituted ring is expected to produce two distinct signals:

A quartet corresponding to the methylene (B1212753) protons (-CH₂-), deshielded by the adjacent aromatic ring. The splitting into a quartet is due to coupling with the three neighboring methyl protons.

A triplet corresponding to the terminal methyl protons (-CH₃), split by the two adjacent methylene protons.

The aromatic region is more complex. The protons on the 4'-ethylphenyl ring typically appear as an AA'BB' system, which often simplifies to two apparent doublets. The protons on the 3,4-difluorophenyl ring are fewer and their signals are influenced by coupling to both adjacent protons and the fluorine atoms (H-F coupling), resulting in more complex multiplets. The electron-withdrawing nature of the carbonyl group and the fluorine atoms will generally shift these aromatic protons to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) |

| -CH₂- (ethyl) | ~2.7-2.8 | Quartet (q) |

| Aromatic H (on ethylphenyl ring) | ~7.3-7.4 | Doublet (d) |

| Aromatic H (on ethylphenyl ring) | ~7.7-7.8 | Doublet (d) |

| Aromatic H (on difluorophenyl ring) | ~7.5-7.8 | Multiplet (m) |

Predicted values are based on analysis of similar structures.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. thieme-connect.de In a ¹H-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons. rsc.org

Key expected signals include:

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing at a very low field (~195 ppm). rsc.org

Aromatic Carbons: These appear in the range of ~115-145 ppm. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. rsc.org Carbons two or three bonds away will show smaller couplings. The quaternary carbons (those without attached protons) typically show weaker signals. rsc.orgdocbrown.info

Aliphatic Carbons: The two carbons of the ethyl group will appear at a high field (upfield), with the -CH₂- carbon being more deshielded than the -CH₃- carbon. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| -CH₃ | ~15 | Singlet |

| -CH₂- | ~29 | Singlet |

| Aromatic C-H | ~115-135 | Singlet or Doublet (d) |

| Aromatic C-F | ~150-160 | Doublet (d) |

| Quaternary Aromatic C | ~130-145 | Singlet or Triplet (t) |

| Carbonyl C=O | ~195 | Triplet (t) |

Predicted values are based on analysis of similar structures. rsc.orgrsc.orgdocbrown.info

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. huji.ac.il Given the 3,4-difluoro substitution pattern, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at position 3 and one for the fluorine at position 4.

The wide chemical shift range of ¹⁹F NMR ensures excellent signal separation. nih.gov The signals will be split into multiplets due to:

Homonuclear coupling: Coupling between the two non-equivalent fluorine atoms (³JFF).

Heteronuclear coupling: Coupling to nearby protons (³JHF and ⁴JHF).

Table 3: Predicted ¹⁹F NMR Parameters for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-3 | -130 to -140 | Doublet of doublets (dd) |

| F-4 | -135 to -145 | Doublet of doublets (dd) |

Predicted values relative to a standard like CFCl₃, based on analysis of similar structures. rsc.org

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1650-1670 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring carbon-carbon stretching vibrations result in one or more moderate bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3050-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2970 | Medium |

| C=O Stretch | Ketone | 1650-1670 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| C-F Stretch | Ar-F | 1100-1300 | Strong |

Predicted values are based on analysis of similar structures. nih.govnist.gov

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. chemicalbook.com While IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability of the electron cloud. nist.gov

For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum.

C=O Stretch: The carbonyl stretch is also Raman active and appears in a similar region to its IR absorption.

Skeletal Vibrations: Carbon-carbon backbone vibrations and substituent-ring vibrations provide a characteristic "fingerprint" for the molecule.

The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes may be active in one technique but not the other, adhering to the principle of mutual exclusion for centrosymmetric molecules and providing complementary information for non-centrosymmetric molecules like this one. nist.gov

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Molecular Information for Benzophenone (B1666685) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C15H12F2O | 246.25 bldpharm.com |

| 4,4'-Difluorobenzophenone (B49673) | C13H8F2O | 218.1988 nist.gov |

| 4,4'-Dichlorobenzophenone | C13H8Cl2O | 251.108 nist.gov |

| 3,4-Difluoropropiophenone | C9H8F2O | 170.1560 nist.gov |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation of this compound in a mass spectrometer provides valuable information about its structure. In carbonyl compounds, a common fragmentation pathway is the α-cleavage, where the bond adjacent to the carbonyl group is broken. Another typical fragmentation involves the loss of small neutral molecules.

While specific fragmentation data for this compound is not available in the search results, the fragmentation of a similar compound, 4,4'-Difluorobenzophenone, has been studied. In the MS2 spectrum of its protonated molecule ([M+H]+) with a precursor m/z of 219.0616, the top five fragment peaks are observed at m/z values of 123.0234, 217.0464, 219.0626, 218.0514, and 198.0496. nih.gov The most intense peak at m/z 123.0234 likely corresponds to the fluorobenzoyl cation ([C7H4FO]+), formed by the cleavage of the bond between the carbonyl carbon and the other fluorophenyl ring. This type of cleavage is a characteristic fragmentation pattern for diaryl ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophoric systems and the influence of substituents on its absorption properties.

Absorption Characteristics of Benzophenone Chromophores

The benzophenone core is a well-known chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to n→π* and π→π* electronic transitions. edinst.comedinst.com The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

In benzophenone, the S1 state is typically an n,π* state, while the S2 state is a π,π* state. edinst.comedinst.com The intersystem crossing from the singlet excited state (S1) to the triplet state (T1) is a highly efficient process in benzophenones. edinst.comedinst.comacs.org The substitution on the phenyl rings can influence the energy of these transitions and, consequently, the absorption maxima.

Analysis of Charge Transfer States

In substituted benzophenones, intramolecular charge transfer (CT) can occur, where electron density is transferred from an electron-donating group to the electron-accepting benzophenone core upon photoexcitation. nih.govuni-muenchen.de This phenomenon is particularly relevant for benzophenones with electron-donating substituents. The ethyl group at the 4'-position of this compound can act as a weak electron-donating group, while the fluorine atoms are electron-withdrawing.

The presence of both electron-donating and electron-withdrawing groups can lead to the formation of intramolecular charge transfer states. nih.gov The efficiency and nature of these charge transfer states can be influenced by the solvent polarity. nih.gov In some cases, the benzophenone framework itself can act as an electron-deficient core, facilitating the creation of intramolecular charge transfer states. nih.gov The triplet excited state of benzophenone can also participate in electron transfer processes. rsc.org The study of analogous systems, such as aminobenzonitriles with fluorine substituents, has shown the involvement of charge transfer states in their photophysics. rsc.org

Computational Chemistry Approaches for 3,4 Difluoro 4 Ethylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. scbt.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for relatively large systems. scbt.com The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. scbt.com

In the context of 3,4-Difluoro-4'-ethylbenzophenone, DFT calculations can provide valuable insights into its electronic properties. These calculations can determine the distribution of electron density, identify regions of high and low electron density, and calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic transitions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations. It is not based on actual experimental or computational results for this compound.

Semi-Empirical Quantum Mechanics (SEQM) methods offer a computationally less demanding alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT, SEQM can be particularly useful for studying very large molecules or for performing initial, exploratory calculations. For a molecule the size of this compound, SEQM could be employed for rapid conformational searches to identify low-energy geometries before undertaking more rigorous DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system.

MD simulations are also invaluable for studying how this compound interacts with its environment, such as a solvent or a biological receptor. bldpharm.com These simulations can reveal the formation and lifetime of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, if this compound were in a polar solvent, MD simulations could show how the solvent molecules arrange themselves around the polar carbonyl group and the fluorinated ring. Understanding these intermolecular interactions is key to predicting the molecule's solubility and other physical properties.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or to help interpret experimental data. For this compound, DFT and its time-dependent extension (TD-DFT) can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov

The prediction of vibrational frequencies from DFT calculations can aid in the assignment of peaks in an experimental IR spectrum. Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net The calculation of NMR chemical shifts is another powerful application, providing theoretical values that can be compared with experimental data to confirm the molecule's structure. researchgate.net For related compounds, DFT has been shown to provide good quantitative agreement with experimental spectroscopic data. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretch Frequency | 1665 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 280 nm |

| ¹³C NMR Spectroscopy | Carbonyl Carbon Chemical Shift | 195 ppm |

| ¹⁹F NMR Spectroscopy | Fluorine Chemical Shift | -115 ppm |

Note: The data in this table is illustrative and represents the type of information that would be obtained from spectroscopic parameter predictions. It is not based on actual experimental or computational results for this compound.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure verification and analysis. For fluorinated compounds such as this compound, these predictions are particularly useful due to the complex splitting patterns and coupling constants involving fluorine (¹⁹F) and hydrogen (¹H) nuclei. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Research into the computational prediction of NMR spectra for fluorinated aromatic compounds has highlighted the importance of selecting appropriate theoretical levels. For instance, studies on fluorobenzenes have shown that while various DFT functionals can be used, the results must be carefully benchmarked against experimental data where available. mdpi.com The prediction of ¹⁹F NMR chemical shifts can be challenging due to the high sensitivity of fluorine to its electronic environment.

A typical computational workflow involves:

Optimization of the molecule's three-dimensional geometry using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

Calculation of NMR shielding tensors using a more robust method, such as the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set.

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorinated standard like CFCl₃ for ¹⁹F, calculated at the same level of theory.

For this compound, one would expect distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, as well as the electron-donating effect of the ethyl group. The predicted chemical shifts for the fluorine atoms would be highly dependent on their position on the benzene (B151609) ring.

Table 1: Representative Predicted ¹H and ¹⁹F NMR Chemical Shifts for a Fluorinated Benzophenone (B1666685) Analogue

The following data is illustrative, based on computational studies of analogous fluorinated aromatic ketones, and serves to represent the type of information generated through computational prediction. The specific values for this compound would require a dedicated computational study.

| Atom Type | Predicted Chemical Shift (ppm) | Method/Basis Set |

| Aromatic H (ortho to C=O, no F) | 7.8 - 8.0 | GIAO-B3LYP/6-311+G(d,p) |

| Aromatic H (meta to C=O, no F) | 7.3 - 7.5 | GIAO-B3LYP/6-311+G(d,p) |

| Aromatic H (on difluoro-ring) | 7.2 - 7.6 | GIAO-B3LYP/6-311+G(d,p) |

| Ethyl -CH₂- | ~2.7 | GIAO-B3LYP/6-311+G(d,p) |

| Ethyl -CH₃ | ~1.2 | GIAO-B3LYP/6-311+G(d,p) |

| Fluorine (C3-F) | -110 to -120 | GIAO-B3LYP/6-311+G(d,p) |

| Fluorine (C4-F) | -130 to -145 | GIAO-B3LYP/6-311+G(d,p) |

Vibrational Frequencies and Electronic Spectra Modeling

Computational modeling can predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. These calculations are instrumental in identifying characteristic functional groups and understanding the molecule's vibrational modes. DFT calculations are also adept at modeling electronic spectra (UV-Vis), which provides information about the electronic transitions between molecular orbitals.

For this compound, key vibrational modes would include:

C=O Stretch: The carbonyl group stretch is a strong, characteristic absorption in the IR spectrum, typically predicted in the 1650-1700 cm⁻¹ region for benzophenone derivatives.

C-F Stretches: The carbon-fluorine stretching vibrations are expected in the 1100-1270 cm⁻¹ range. nih.gov The presence of two adjacent C-F bonds may lead to coupled symmetric and asymmetric stretching modes.

Aromatic C-H Stretches: These vibrations are typically found above 3000 cm⁻¹. nih.gov

Aliphatic C-H Stretches: The ethyl group's C-H stretching modes are predicted just below 3000 cm⁻¹.

Electronic spectra modeling, often performed using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λ_max). For benzophenone derivatives, the spectra are typically characterized by an intense π→π* transition at shorter wavelengths and a weaker, lower-energy n→π* transition associated with the carbonyl group's non-bonding electrons. lkouniv.ac.in

Table 2: Predicted Key Vibrational Frequencies for a Difluorobenzophenone Analogue

This table presents hypothetical data based on DFT calculations for similar aromatic ketones. The assignments are based on the potential energy distribution (PED) analysis from computational outputs.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2950 - 2990 | Medium |

| Carbonyl (C=O) Stretch | 1660 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong |

| C-F Asymmetric Stretch | ~1250 | Strong |

| C-F Symmetric Stretch | ~1150 | Strong |

| C-C-C Ring Bending | 990 - 1050 | Medium |

Reaction Pathway and Mechanism Elucidation

Computational chemistry is an indispensable tool for mapping the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction pathway can be constructed. This is particularly valuable for understanding how substituents, such as the fluorine atoms in this compound, influence reactivity and regioselectivity. A plausible synthetic route for this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 4-ethylbenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). nih.govthieme.com

Transition State Analysis

The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Computational chemists use various algorithms to locate and characterize these transient structures. For the Friedel-Crafts acylation, a key step is the electrophilic attack of the acylium ion (generated from 4-ethylbenzoyl chloride and AlCl₃) on the 1,2-difluorobenzene ring. chemguide.co.uk

Computational analysis would focus on locating the transition state for the formation of the sigma complex (also known as the arenium ion). The geometry of this TS would show the partial formation of the new carbon-carbon bond between the acylium ion and the aromatic ring. Calculations would reveal that the fluorine atoms, being electron-withdrawing, deactivate the ring towards electrophilic attack compared to benzene. msu.edu However, they are also ortho-, para-directing due to resonance effects, meaning the attack is most likely to occur at a position para to one of the fluorine atoms.

Analysis of the TS structure provides critical information:

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. Higher activation energies imply slower reactions.

Imaginary Frequency: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-C bond formation).

Bond Lengths: In the TS, the forming C-C bond would be elongated compared to a normal single bond, while the C=C bonds in the aromatic ring would show altered lengths as delocalization is disrupted.

Applications of 3,4 Difluoro 4 Ethylbenzophenone in Advanced Materials and Organic Synthesis

Integration into Optoelectronic Materials

Design of Thermally Activated Delayed Fluorescent (TADF) Emitters

The design of materials for Organic Light-Emitting Diodes (OLEDs) is a prominent area of research, with a focus on developing highly efficient emitters. nih.govresearchgate.net Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism to achieve near-perfect internal quantum efficiency by harvesting both singlet and triplet excitons. The fundamental design for a TADF emitter is a donor-acceptor (D-A) type molecule. preprints.org

The benzophenone (B1666685) moiety is a classic and effective electron acceptor due to the electron-withdrawing nature of its ketone group and its ability to facilitate intersystem crossing (ISC). nih.govmdpi.com In a typical TADF molecule, the benzophenone core is chemically linked to an electron-donating group. The strategic placement of substituents, such as the difluoro and ethyl groups in 3,4-Difluoro-4'-ethylbenzophenone, is crucial. The fluorine atoms act as strong electron-withdrawing groups, which can enhance the acceptor character of the benzophenone core. This modification influences the energy levels of the molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which is critical for achieving the small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) required for efficient TADF. nih.govnih.gov

Photophysical Properties in OLED Applications

The performance of an OLED is dictated by the photophysical properties of its emitter layer. For TADF emitters based on the benzophenone scaffold, key properties include the singlet-triplet energy gap (ΔEST), photoluminescence quantum yield (PLQY), and the wavelength of the emitted light. mdpi.comnih.gov An ideal TADF emitter must balance a very small ΔEST (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, with a high PLQY to ensure that the singlet excitons decay radiatively, producing light. nih.govacs.org

Computational and experimental studies on various benzophenone derivatives have shown that their photophysical properties can be systematically tuned. nih.govacs.org For instance, attaching different donor groups or altering the substitution pattern on the benzophenone rings changes the degree of charge transfer in the excited state, which in turn modifies the ΔEST and emission color. researchgate.net While specific data for this compound is not available, data for other benzophenone-based emitters illustrate these principles.

Table 1: Representative Photophysical Properties of Benzophenone-Based TADF Emitters

| Emitter Name | Donor Moiety | ΔE_ST (eV) | PLQY (%) | Emission Color |

| Cz2BP | Carbazole | 0.21 | 55 | Blue |

| CC2BP | Carboline | 0.14 | 73 | Blue-Green |

| DMAC-BP | Acridine | ~0.18 | High | Green |

This table presents data for representative benzophenone-based emitters to illustrate typical properties and is not specific to this compound. Data sourced from various studies on benzophenone derivatives. nih.govacs.org

The fluorination on the 3,4-positions of one phenyl ring and the ethyl group on the other in this compound would be expected to influence these properties significantly, likely resulting in a blue or green emitting material depending on the chosen donor component.

Intermediate in Complex Organic Synthesis

Beyond materials science, the structural framework of this compound makes it a valuable building block, or intermediate, for the construction of more complex molecules.

Scaffolds for Diverse Chemical Entities

In medicinal and organic chemistry, a "scaffold" refers to a core molecular structure upon which a variety of chemical groups can be attached to create a library of new compounds. rsc.orgnih.gov The benzophenone structure is a well-known and ubiquitous scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anti-inflammatory and antitumor properties. nih.govbohrium.com

The this compound molecule offers several points for chemical modification:

The ketone group can be transformed into other functional groups like alcohols, amines, or alkenes.

The aromatic rings can undergo further substitution reactions.

The fluorine atoms can influence the acidity of adjacent protons or be replaced in certain nucleophilic aromatic substitution reactions.

This versatility allows chemists to use it as a starting point to build diverse and complex molecular architectures for drug discovery and other applications. researchgate.net

Precursors for Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in modern chemistry, particularly in pharmaceuticals, as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.nettandfonline.com The ketone functional group within this compound is a key reactive site for the synthesis of heterocycles.

For example, the carbonyl group can undergo condensation reactions with binucleophilic reagents to form a variety of five- or six-membered rings. A reaction with hydrazine (B178648) or its derivatives could yield a dihydropyrazole, while reacting with a 1,2-amino-thiol could produce a thiazoline. Because the benzophenone precursor already contains fluorine atoms, the resulting heterocyclic products are inherently fluorinated, making this a direct route to this valuable class of compounds. nih.gov The specific 3,4-difluoro substitution pattern offers a unique electronic and steric environment for such cyclization reactions. sapub.org

Strategic Utilization in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used by chemists to plan the synthesis of complex organic molecules. numberanalytics.comlibretexts.org The process involves mentally "disconnecting" the target molecule at key bonds to break it down into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com

A molecule like this compound is an excellent example of a strategic precursor that might be revealed during such an analysis. If a complex target molecule—for instance, a pharmaceutical candidate—contains a diaryl ketone motif with the specific 3,4-difluoro and 4'-ethyl substitution pattern, a chemist would identify a carbon-carbon bond disconnection at the ketone as a key retrosynthetic step. This disconnection simplifies the target into two aromatic fragments that can be joined using a reliable reaction, such as a Friedel-Crafts acylation. youtube.com

For example, the retrosynthesis of a hypothetical complex molecule might proceed by disconnecting a heterocyclic ring to reveal a functionalized benzophenone. This benzophenone could then be further disconnected via a Friedel-Crafts acylation transform, leading back to 1,2-difluorobenzene (B135520) and a derivative of 4-ethylbenzoyl chloride as the logical starting materials. This strategic thinking highlights the importance of this compound as a key convergent node in the synthesis of elaborate molecules. libretexts.orgresearchgate.net

Future Research Directions and Emerging Paradigms for 3,4 Difluoro 4 Ethylbenzophenone Research

Advancements in Green Synthesis Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 3,4-Difluoro-4'-ethylbenzophenone is no exception. Future research will likely prioritize the development of green synthesis methodologies that minimize environmental impact. A key focus will be the replacement of hazardous reagents and solvents with more benign alternatives. For instance, traditional Friedel-Crafts acylation reactions, a common method for synthesizing benzophenones, often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste.

Future methodologies may explore the use of solid acid catalysts, which can be easily recovered and reused, thereby reducing waste and improving process efficiency. Additionally, the use of greener solvent systems, such as ionic liquids or supercritical fluids, could further enhance the environmental profile of the synthesis. Research into solvent-free reaction conditions is also a promising area, potentially leading to processes with higher atom economy and lower energy consumption.

Development of Novel Catalytic Systems

The development of novel catalytic systems is intrinsically linked to advancements in green synthesis. For the synthesis of this compound, future research is expected to focus on creating highly efficient and selective catalysts. This includes the design of heterogeneous catalysts that offer the benefits of easy separation and recyclability. Zeolites and other microporous materials, with their shape-selective properties, could be engineered to favor the formation of the desired product isomer, minimizing the production of unwanted byproducts.

Furthermore, the exploration of nanocatalysts presents an exciting frontier. The high surface-area-to-volume ratio of nanoparticles can lead to enhanced catalytic activity and selectivity. Research may also delve into biocatalysis, using enzymes to carry out the synthesis under mild conditions, offering a highly specific and environmentally friendly alternative to traditional chemical catalysts.

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be employed to accelerate the discovery and optimization of synthetic routes. ML algorithms can analyze vast datasets of chemical reactions to predict the optimal reaction conditions, such as temperature, pressure, and catalyst choice, for maximizing yield and purity.

AI can also be utilized in the de novo design of novel derivatives of this compound with desired properties. By learning the structure-property relationships from existing data, AI models can propose new molecular structures with enhanced performance for specific applications. This predictive power can significantly reduce the time and cost associated with experimental trial-and-error, guiding researchers towards the most promising candidates.

Exploration of Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for process optimization. Advanced spectroscopic techniques that allow for in-situ monitoring of the synthesis of this compound will be a key research direction. Techniques such as infrared (IR) and Raman spectroscopy, coupled with fiber-optic probes, can provide real-time information on the concentration of reactants, intermediates, and products within the reaction vessel.

This real-time data allows for precise control over reaction parameters, ensuring optimal performance and safety. Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about transient intermediates, offering invaluable insights into the reaction pathway. The data gathered from these in-situ studies can be used to validate and refine kinetic models, leading to more robust and efficient synthetic processes.

Expansion into New Material Science Applications

While this compound may have known applications, future research will undoubtedly explore its potential in new areas of material science. The presence of fluorine atoms in the molecule can impart unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. These properties make it a promising candidate for incorporation into advanced polymers and other materials.

For example, it could be used as a monomer or an additive in the creation of high-performance polymers for the electronics industry, where materials with low dielectric constants and high thermal stability are in demand. Its unique photophysical properties could also be exploited in the development of new photoinitiators for polymerization processes or as a component in organic light-emitting diodes (OLEDs).

Deeper Understanding of Structure-Reactivity Relationships through Computational Studies

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule in detail. These calculations can elucidate the effects of the fluorine and ethyl substituents on the reactivity of the benzophenone (B1666685) core.

By calculating parameters such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can gain a fundamental understanding of how the molecule will behave in different chemical environments. This knowledge is invaluable for predicting its reactivity, designing more efficient synthetic routes, and rationally designing new derivatives with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3,4-Difluoro-4'-ethylbenzophenone, and how can reaction conditions be optimized?

The synthesis of fluorinated benzophenones often involves halogen substitution or Friedel-Crafts acylation. For this compound, a plausible route includes:

- Halogen exchange : Reacting 3,4-difluorobenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Optimization : Control reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to aromatic substrate). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (hexane/ethyl acetate) is critical .

Q. What analytical techniques are most effective for characterizing this compound?

- GC-MS/HPLC : Confirm purity (>97% as per similar fluorinated benzophenones) and detect trace impurities .

- NMR spectroscopy : Use ¹⁹F NMR to resolve fluorine substituents (δ -110 to -125 ppm for aromatic fluorines) and ¹H NMR to confirm ethyl group integration (e.g., triplet for CH₂CH₃ at ~1.2 ppm) .

- X-ray crystallography : Resolve crystal packing and molecular geometry, particularly for studying intermolecular interactions in materials science applications .

Q. What safety precautions are essential when handling this compound?

- Hazard profile : While specific data for this compound is limited, structurally related 4,4'-difluorobenzophenone is classified as a skin/eye irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical advice. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential fluorinated byproducts .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluoro and 4'-ethyl substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing fluorine groups : Activate the benzophenone core toward nucleophilic aromatic substitution (e.g., with amines or thiols) but deactivate it toward electrophilic reactions.

- Ethyl group steric effects : The 4'-ethyl substituent may hinder ortho-directed reactions. Computational modeling (DFT) can predict regioselectivity in such reactions .

- Experimental validation : Perform kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF vs. non-polar toluene) to compare reaction rates with analogous non-fluorinated benzophenones .

Q. What role does this compound play in the development of liquid crystal materials?

- Structural relevance : The biphenyl core and fluorinated/ethyl groups mimic motifs in nematic liquid crystals (e.g., 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, CAS 134412-17-2) .

- Methodology : Evaluate mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Compare transition temperatures with non-ethylated analogs to assess the impact of alkyl chain length .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case example : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., rotational barriers in the ethyl group). Variable-temperature NMR (VT-NMR) can elucidate conformational dynamics .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out isomeric impurities .

Q. What strategies improve yield in large-scale syntheses of this compound?

- Catalyst screening : Test Brønsted acid catalysts (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) to enhance acylation efficiency .

- Process optimization : Implement continuous flow chemistry to improve heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or Raman spectroscopy .

Methodological Notes

- Data interpretation : Always compare experimental results (e.g., melting points, spectral peaks) with literature values for structurally related compounds (e.g., 4,4'-difluorobenzophenone, mp 106–109°C) to validate purity .

- Collaborative resources : Leverage PubChem and EPA DSSTox for physicochemical data and toxicity profiles, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.